Chikusetsusaponin V methyl ester

Hemolysis Structure-Activity Relationship (SAR) Oleanolic Acid Derivatives

Researchers studying saponin membrane disruption require precisely defined compounds. Chikusetsusaponin V methyl ester (CAS 34291-22-0) exhibits a >10-fold increase in hemolytic potency (HD50 = 3.77 μM) versus its free acid, enabling rigorous SAR studies. Bulk and custom quantities available for global procurement.

Molecular Formula C49H78O19
Molecular Weight 971.1 g/mol
Cat. No. B14872368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChikusetsusaponin V methyl ester
Molecular FormulaC49H78O19
Molecular Weight971.1 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C
InChIInChI=1S/C49H78O19/c1-44(2)15-17-49(43(61)68-41-36(59)32(55)30(53)25(21-51)64-41)18-16-47(6)22(23(49)19-44)9-10-27-46(5)13-12-28(45(3,4)26(46)11-14-48(27,47)7)65-42-38(34(57)33(56)37(66-42)39(60)62-8)67-40-35(58)31(54)29(52)24(20-50)63-40/h9,23-38,40-42,50-59H,10-21H2,1-8H3/t23-,24+,25+,26-,27+,28-,29+,30+,31-,32-,33-,34-,35+,36+,37-,38+,40-,41-,42+,46-,47+,48+,49-/m0/s1
InChIKeyPYRYQDQZMLGNFX-URKSCUOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chikusetsusaponin V Methyl Ester: Specific Oleanane-Type Saponin


Chikusetsusaponin V methyl ester (CAS 34291-22-0) is a defined triterpenoid saponin glycoside derived from the oleanane sapogenin backbone [1]. First isolated and structurally characterized from Achyranthes bidentata roots, this compound features a methyl ester modification at the C-28 carboxyl group of the oleanolic acid aglycone, distinguishing it from its free acid counterpart [2]. With a molecular formula of C49H78O19 and a molecular weight of 971.1 g/mol [3], it belongs to a class of natural products where minor structural variations can drastically alter biological activity, necessitating precise compound identification for reproducible research.

Oleanane saponin SAR and hemolysis mechanism studies
Certified HPLC reference standard for quantification
Cisplatin combination research in colon cancer models

Why It Cannot Be Interchanged with Other Oleanane Saponins


Generic substitution among oleanane-type saponins is scientifically unsound due to the profound impact of subtle structural modifications on biological readouts. Chikusetsusaponin V methyl ester differs from the closely related Chikusetsusaponin V (free acid) by a single methyl group at the C-28 carboxyl position [1]. This methylation does not merely alter a chemical descriptor; it induces a quantifiable, greater than 10-fold increase in hemolytic potency (HD50 = 3.77 μM) compared to its non-methylated precursor [2]. Conversely, in cancer cell assays, the compound exhibits a distinct lack of synergy with cisplatin, differentiating it from other saponins in its isolation class [1]. These data underscore that even within the same genus and plant source, saponin analogs cannot be treated as interchangeable reagents without risking experimental irreproducibility and invalid structure-activity relationship (SAR) conclusions. Procurement of the specifically methylated entity is therefore a prerequisite for studies requiring its unique activity signature.

C-28 methylation status drastically alters hemolytic potency; free acid cannot substitute for the methyl ester in hemolysis endpoints.
Lack of cisplatin synergy differentiates this methyl ester from potentiating oleanane saponins; interchange may introduce false synergy readouts.

Quantitative Evidence for Chikusetsusaponin V Methyl Ester


Enhanced Hemolytic Activity by C-28 Methylation

Methylation of the C-28 carboxyl group in Chikusetsusaponin V yields a substantial increase in hemolytic activity. The methyl ester derivative (target compound) exhibits an HD50 value of 3.77 μM, representing a greater than 10-fold increase in potency compared to the non-methylated Chikusetsusaponin V, which displays only weak hemolytic activity [1]. This is in direct contrast to the effect of removing the C-28 glucose residue (partial hydrolysis), which also increases activity by over 30-fold, but via a distinct structural modification [1].

Enhanced Hemolytic Activity by C-28 Methylation
Head-to-head
HD50 3.77 μM (methyl ester) vs. weak activity (free acid)
Supports hemolysis SAR endpoint context
Mammalian erythrocyte in vitro assay
Hemolysis Structure-Activity Relationship (SAR) Oleanolic Acid Derivatives

No Cisplatin Potentiation in Colon Cancer

In a direct comparative study of saponins isolated from Achyranthes bidentata, both Chikusetsusaponin V methyl ester and Bidentatoside II were evaluated for their ability to potentiate the in vitro cytotoxicity of cisplatin in the HT 29 human colon cancer cell line [1]. The results showed that neither compound exhibited any potentiation effect, differentiating them from other saponins reported to enhance chemotherapeutic drug activity [1].

No Cisplatin Potentiation in Colon Cancer
Head-to-head
No potentiation observed (HT-29 colon cancer)
Reported cisplatin interaction endpoint context
HT-29 cell line, cisplatin co-treatment
Cancer Chemotherapy Cisplatin Synergy HT-29 Colon Cancer

Contrasting Anti-Proliferative Profile vs. IVa Methyl Ester

While Chikusetsusaponin V methyl ester shows no potentiation of cisplatin cytotoxicity in HT-29 colon cancer cells [1], a closely related structural analog, Chikusetsusaponin IVa methyl ester, exhibits potent anti-proliferative activity in ovarian cancer cell lines (IC50 < 10 µM in A2780 and HEY cells) and induces G1 cell cycle arrest [2]. This cross-study comparison highlights that even among methylated saponins from the same genus, substitution patterns on the aglycone and sugar moieties dictate distinct cancer cell line selectivity and mechanism of action.

Contrasting Anti-Proliferative Profile vs. IVa Methyl Ester
Cross-study
Inactive in HT-29 vs. IC50 <10 µM (ovarian cancer)
Supports cell-model selectivity review
Cross-study comparison; cell-line context
Ovarian Cancer Colon Cancer Anti-Proliferative Activity

Physicochemical Property Shifts from Methyl Ester Modification

The methyl ester modification at C-28 (present in the target compound) alters key physicochemical parameters compared to the free acid form (Chikusetsusaponin V). The target compound (C49H78O19, MW 971.1) [1] replaces a polar carboxyl group with a less polar methyl ester, reducing hydrogen bond donor count (10 vs. 11 in the free acid) [2] and potentially increasing lipophilicity (estimated ALogP ~1.376) [3]. This class-level inference suggests the methyl ester may exhibit altered membrane permeability and solubility profiles compared to its free acid counterpart, which could be critical for in vitro cell-based assays or formulation development.

Physicochemical Shifts from Methyl Ester
Class-level inference
HBD 10, ALogP 1.376 → free acid: HBD 11
Informs membrane-interaction study design
Computed property estimates; verify experimentally
LogP Hydrogen Bonding Membrane Permeability

Analytical Standard for Saponin Quantification

Chikusetsusaponin V methyl ester is commercially available as an analytical reference standard with certified purity (e.g., ≥98% by HPLC) , enabling its use in method validation and quantification of this specific saponin in plant extracts or biological samples. This contrasts with the non-methylated Chikusetsusaponin V, which may require more complex isolation or semi-synthesis to achieve comparable purity levels. The availability of a high-purity, structurally confirmed standard supports reproducible research and quality control in natural product chemistry .

Analytical Standard for Saponin Quantification
Data to verify
Purity ≥98% (HPLC) reported
Supports method validation and quantification
Review supplier COA for batch-specific data
HPLC Quality Control Reference Standard

Recommended Research Applications Based on Evidence


Hemolysis Mechanism and SAR Studies

Researchers investigating the molecular determinants of saponin-induced membrane disruption should employ Chikusetsusaponin V methyl ester due to its well-characterized, 10-fold enhanced hemolytic activity (HD50 3.77 μM) compared to the non-methylated form [1]. This compound serves as a critical intermediate in SAR studies examining the impact of C-28 carboxyl modifications on membrane interaction.

Cisplatin Combination Studies in Colon Cancer

For studies examining saponin modulation of chemotherapeutic drug efficacy in colon cancer models, Chikusetsusaponin V methyl ester provides a defined negative control. Its demonstrated lack of potentiation of cisplatin cytotoxicity in HT-29 cells [2] makes it a suitable reference compound when screening for potentiating saponins or when investigating off-target effects of cisplatin combination therapies.

Analytical Method Development and Standardization

Quality control laboratories and natural product research groups developing HPLC or LC-MS methods for the quantification of oleanane-type saponins in Achyranthes bidentata or Panax japonicus extracts should procure Chikusetsusaponin V methyl ester as a certified reference standard. Its high commercial purity (≥98%) and fully assigned NMR spectra [2] enable accurate method validation and compound identification in complex herbal matrices.

Comparative Profiling of Methylated Saponins

Given the divergent biological activities observed between Chikusetsusaponin V methyl ester (inactive in colon cancer synergy) and Chikusetsusaponin IVa methyl ester (active in ovarian cancer, IC50 < 10 μM) [3], researchers exploring the therapeutic potential of methylated triterpenoid saponins should include both compounds in panel screens to map structure-activity relationships and cell-type selectivity.

Application
Selection Property
Validation Focus
Hemolysis SAR and mechanism studies
Methyl-ester-dependent hemolytic potency
Membrane disruption endpoint review
Colon cancer cisplatin interaction studies
Lack of cisplatin potentiation
Synergy screening context
Analytical method development and standardization
High-purity certified standard
Chromatographic method validation
Methylated saponin panel screening
Differential cell-line selectivity
Structure-activity relationship mapping
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